molecular formula C8H7ClN2 B13014143 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B13014143
M. Wt: 166.61 g/mol
InChI Key: VDAZATRYTIMHNI-UHFFFAOYSA-N
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Description

4-Chloro-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4th position and a methyl group at the 7th position of the pyrazole ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include temperatures ranging from 0 to 50°C for the addition condensation cyclization reaction and 50 to 110°C for the elimination reaction . The reaction time can vary from 2 to 8 hours, depending on the specific conditions used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions can vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the chlorine atom or additional modifications to the pyrazole or pyridine rings .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chloro-7-methylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

4-chloro-7-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3

InChI Key

VDAZATRYTIMHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=NN12)Cl

Origin of Product

United States

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